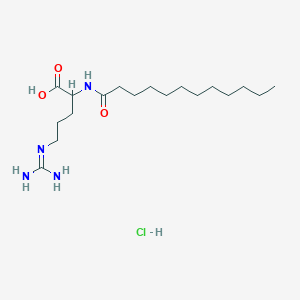

Lauroyl D,L-arginate hcl

Description

Properties

IUPAC Name |

5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNNVVJPXCUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves sequential esterification and acylation reactions:

-

Step 1 : Esterification of L-arginine·HCl with ethanol using thionyl chloride as the esterification agent, yielding ethyl arginate·2HCl .

-

Step 2 : Condensation of lauroyl chloride with the α-amino group of ethyl arginate·2HCl in an aqueous medium, forming ethyl lauroyl arginate·HCl .

-

Final Product : A white solid with 71–95% active ingredient content, containing impurities such as residual lauric acid, Nα-lauroyl-L-arginine (LAS), and ethyl laurate .

Table 1: Synthesis Process Parameters

Hydrolysis Reactions

LAE undergoes hydrolysis via two primary pathways, depending on environmental conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : Low pH (<3) and elevated temperatures (e.g., 50°C) .

-

Mechanism : Cleavage of the amide bond between the lauroyl group and arginine, yielding LAS as the primary product. Further hydrolysis produces lauric acid and arginine .

-

Kinetics : At pH 0.5–3.5 and 50°C, >90% degradation occurs within 10 days .

Base-Catalyzed Hydrolysis

-

Conditions : Alkaline environments (e.g., simulated intestinal fluid, pH >7) .

-

Mechanism : Hydrolysis of the ester bond, releasing ethanol and surface-active Nα-lauroyl-L-arginine .

-

Quantum Chemical Analysis : DFT computations show base-catalyzed hydrolysis has lower activation energy (ΔG‡ = 25.6 kcal/mol) compared to acid-catalyzed pathways (ΔG‡ = 35.2 kcal/mol) .

Table 2: Hydrolysis Products Under Different Conditions

| Condition | Primary Product | Secondary Product | Rate |

|---|---|---|---|

| pH <3, 50°C | LAS | Lauric acid, arginine | Rapid (>90% in 10 days) |

| pH >7 | Nα-lauroyl-L-arginine | Ethanol | Immediate (e.g., intestinal hydrolysis) |

Stability in Food Matrices

LAE’s stability varies significantly with food composition and processing:

-

Processed Foods : Stable in matrices like cured meats and dairy products (no degradation over 60 days) .

-

Fresh Foods : Degrades rapidly in fresh meat/fish due to enzymatic activity and pH fluctuations .

-

Protein Interactions : Hydrolysis accelerates in the presence of meat/soy proteins or ovo-albumin, but no nitrosamines form despite nitrite coexistence .

Table 3: Stability in Select Food Matrices

| Matrix | pH | Temperature | Stability (Days) | Degradation Products |

|---|---|---|---|---|

| Cured meat | 5.5–6.0 | 4°C | >60 | None detected |

| Fresh fish | 6.8–7.2 | 4°C | 7–10 | LAS, lauric acid |

| Dairy | 4.0–4.5 | 25°C | >30 | Trace LAS |

Metabolic Pathways

In vivo and in vitro studies demonstrate rapid biotransformation:

-

Intestinal Hydrolysis : >90% conversion to arginine within 1 hour .

-

Human Metabolism : Orally administered LAE is undetectable in plasma at doses <2.5 mg/kg, with final metabolites being lauric acid and arginine .

Table 4: Metabolic Byproducts in Humans

| Metabolite | Source | Detection Method |

|---|---|---|

| Lauric acid | Amide bond cleavage | GC-MS |

| Arginine | Ester/amide hydrolysis | HPLC |

Interaction with Food Additives

-

Acids (Citric, Malic) : Accelerate hydrolysis at pH <3 but stabilize LAE at pH >3.5 .

-

Propylene Glycol : Used as a solvent to enhance LAE stability in formulations .

Key Findings and Implications

-

LAE’s reactivity is pH- and temperature-dependent, necessitating careful formulation for food applications.

-

Hydrolysis products (e.g., lauric acid, arginine) are GRAS (Generally Recognized As Safe), aligning with its use as a food preservative .

-

Avoid combining LAE with high-acid, high-temperature processing (>50°C, pH <3) to prevent premature degradation .

Comparison with Similar Compounds

Methylisothiazolinone (MIT)

N-Lauroyl-L-Arginine (Metabolite of LAE)

Key Difference : LAE’s surfactant properties enhance membrane disruption, making it more effective than its metabolite .

Lauroyl Arginine Ethyl Ester Glycol Acid Salt

Key Difference : The glycol acid salt derivative is better suited for dry production processes and offers dual functionality, unlike LAE .

PGGA-LAE Ionic Complexes

Key Difference : PGGA complexes enhance thermal stability and enable sustained antimicrobial release, ideal for packaging .

Q & A

Q. What is the mechanism of antimicrobial action of Lauroyl D,L-arginate HCl (LAE), and how can researchers experimentally validate it?

LAE disrupts microbial cell membranes by interacting with phospholipid bilayers, altering permeability and inducing cell lysis . To validate this, researchers can:

- Perform minimum inhibitory concentration (MIC) assays against target microorganisms (e.g., Listeria monocytogenes, E. coli) .

- Use membrane permeability assays (e.g., propidium iodide uptake measured via fluorescence microscopy or flow cytometry) to confirm membrane disruption .

- Conduct zeta potential measurements to study electrostatic interactions between LAE and bacterial surfaces .

Q. What standardized analytical methods are recommended for quantifying LAE in experimental matrices?

- High-performance liquid chromatography (HPLC) with UV detection is widely used, validated against pharmacopeial guidelines (e.g., USP-NF protocols) .

- Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analyze LAE’s structural stability in biopolymer complexes (e.g., LAE-PGGA films) .

- For validation, follow ICH Q2(R1) guidelines, including linearity, precision, and recovery tests in relevant matrices (food, cosmetics) .

Q. How should researchers address gaps in safety data for LAE in academic studies?

- Prioritize in vitro cytotoxicity assays (e.g., MTT or LDH assays on human cell lines) to assess biocompatibility .

- Compare results to regulatory thresholds (e.g., EWG’s hazard scores) and industry safety guidelines .

- Conduct species-specific toxicity studies (e.g., Daphnia magna for ecotoxicological impact) if environmental applications are explored .

Advanced Research Questions

Q. How can researchers resolve contradictions in LAE’s efficacy across different experimental matrices (e.g., food vs. cosmetic formulations)?

- Control variables such as pH , ionic strength , and lipid content , which influence LAE’s solubility and charge-dependent interactions .

- Use response surface methodology (RSM) to model interactions between LAE concentration, matrix composition, and antimicrobial activity .

- Validate findings with confocal laser scanning microscopy (CLSM) to visualize LAE’s spatial distribution in complex matrices .

Q. What experimental design considerations are critical for studying LAE’s interaction with biopolymers (e.g., hyaluronic acid)?

- Optimize ionic complexation ratios (e.g., LAE:PGGA ratios of 1:1 or 1:0.5) to ensure stability and controlled release .

- Characterize complexes using synchrotron radiation XRD for real-time structural analysis under varying temperatures and humidity .

- Assess antimicrobial activity via time-kill assays at different pH levels (4–8) to mimic physiological or storage conditions .

Q. How should researchers interpret conflicting data on LAE’s release kinetics from antimicrobial films?

- Apply Fickian diffusion models to quantify release rates and identify mechanisms (e.g., diffusion vs. polymer degradation) .

- Use multivariate statistical analysis (e.g., principal component analysis) to isolate factors (pH, temperature) driving variability .

- Cross-validate with LC-MS/MS to track LAE degradation products that may affect efficacy .

Q. What methodologies are recommended for assessing LAE’s stability under industrial processing conditions (e.g., high-temperature sterilization)?

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

- Use thermogravimetric analysis (TGA) to determine thermal decomposition thresholds and guide processing temperature limits .

- Evaluate photostability via UV exposure experiments, particularly for applications in transparent packaging .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.